REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]2[NH:11][CH:12]=[CH:13][N:14]=2)=[CH:5][CH:4]=1>CC(O)=O.Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]2[NH:14][CH:13]=[CH:12][N:11]=2)=[CH:7][CH:8]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The residue was stirred with saturated NaHCO3 (200 mL) for 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was decanted from the residue which
|
Type
|
STIRRING
|
Details
|
again was stirred with saturated NaHCO3 for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
This aqueous phase was decanted
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with 3×100 mL of boiling H2O filtering from insoluble material
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 3×100 mL of CHCl3 --MeOH (60:40)
|
Type
|
FILTRATION
|
Details
|
filtering from inorganic material
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
WAIT
|
Details
|
left the crude product as an oily brown solid that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 90CHCl3 --10MeOH--1H2O
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CC=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |